
1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that features both an ethoxyphenyl group and a methylamino group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with methylamine, followed by reduction of the resulting imine with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve:
Step 1: Condensation of 4-ethoxybenzaldehyde with methylamine in the presence of an acid catalyst.
Step 2: Reduction of the imine intermediate using sodium borohydride in an alcohol solvent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the condensation and reduction steps in a controlled manner, ensuring consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 1-(4-ethoxyphenyl)-2-(methylamino)ethanone.
Reduction: Formation of 1-(4-ethoxyphenyl)-2-(methylamino)ethane.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The specific pathways involved depend on the context of its application, such as its role in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
- 1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol
- 1-(4-Ethoxyphenyl)-2-(ethylamino)ethan-1-ol
- 1-(4-Ethoxyphenyl)-2-(methylamino)propan-1-ol
Comparison: 1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of both an ethoxy group and a methylamino group, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3 |
Clave InChI |
PHTIHXOWXKKDMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(CNC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


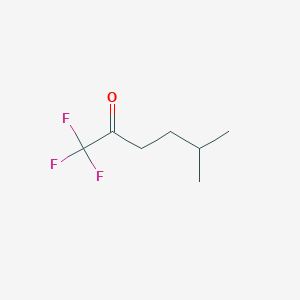

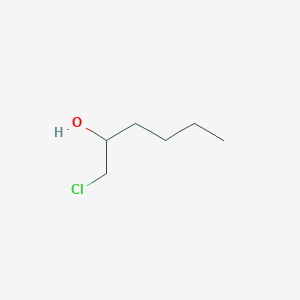
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
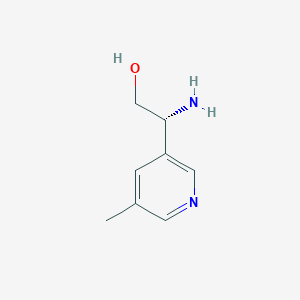


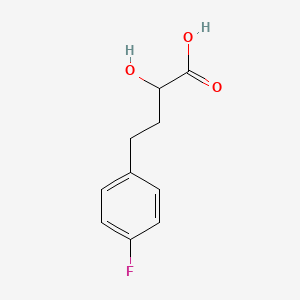



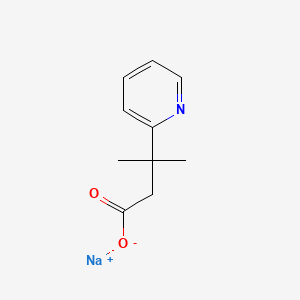

![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
